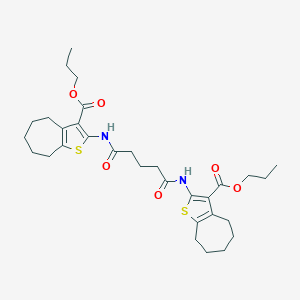
SPL-IN-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dipropyl 2,2’-[(1,5-dioxopentane-1,5-diyl)diimino]bis(5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate) is a complex organic compound with the molecular formula C31H42N2O6S2 and a molecular weight of 602.8 g/mol. This compound features a unique structure that includes a dioxopentane core, diimino linkages, and tetrahydro-cyclohepta[b]thiophene carboxylate groups.
Preparation Methods
Chemical Reactions Analysis
Dipropyl 2,2’-[(1,5-dioxopentane-1,5-diyl)diimino]bis(5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at specific sites on the molecule, often facilitated by reagents like sodium hydroxide or potassium tert-butoxide.
Scientific Research Applications
This compound has diverse applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of dipropyl 2,2’-[(1,5-dioxopentane-1,5-diyl)diimino]bis(5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate) involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and triggering downstream signaling pathways .
Comparison with Similar Compounds
Compared to similar compounds, dipropyl 2,2’-[(1,5-dioxopentane-1,5-diyl)diimino]bis(5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate) stands out due to its unique combination of functional groups and structural features. Similar compounds include:
- 2,2’-[(1,5-dioxopentane-1,5-diyl)diimino]bis(5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate)
- 2,2’-[(1,5-dioxopentane-1,5-diyl)diimino]bis(4H-cyclohepta[b]thiophene-3-carboxylate)
- 2,2’-[(1,5-dioxopentane-1,5-diyl)diimino]bis(5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carboxylate) .
These compounds share similar core structures but differ in the substituents attached to the core, leading to variations in their chemical and biological properties.
Properties
Molecular Formula |
C31H42N2O6S2 |
|---|---|
Molecular Weight |
602.8 g/mol |
IUPAC Name |
propyl 2-[[5-oxo-5-[(3-propoxycarbonyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)amino]pentanoyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate |
InChI |
InChI=1S/C31H42N2O6S2/c1-3-18-38-30(36)26-20-12-7-5-9-14-22(20)40-28(26)32-24(34)16-11-17-25(35)33-29-27(31(37)39-19-4-2)21-13-8-6-10-15-23(21)41-29/h3-19H2,1-2H3,(H,32,34)(H,33,35) |
InChI Key |
FEJGEEADIIWSQK-UHFFFAOYSA-N |
SMILES |
CCCOC(=O)C1=C(SC2=C1CCCCC2)NC(=O)CCCC(=O)NC3=C(C4=C(S3)CCCCC4)C(=O)OCCC |
Canonical SMILES |
CCCOC(=O)C1=C(SC2=C1CCCCC2)NC(=O)CCCC(=O)NC3=C(C4=C(S3)CCCCC4)C(=O)OCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















